![molecular formula C30H12F51O4P B142163 Tris[2-(perfluorooctyl)ethyl] Phosphate CAS No. 149790-22-7](/img/structure/B142163.png)
Tris[2-(perfluorooctyl)ethyl] Phosphate
Overview
Description
Tris[2-(perfluorooctyl)ethyl] phosphate (CAS 67939-94-0) is a perfluorinated organophosphate ester with the molecular formula C10H6F17O4P and a molecular weight of 544.1 g/mol . It belongs to a class of compounds characterized by perfluoroalkyl chains (C8F17) attached to a phosphate ester backbone. These compounds are notable for their high thermal stability, hydrophobicity, and resistance to chemical degradation, making them suitable for applications such as flame retardants, surfactants, and additives in specialty polymers .
The compound’s structure features three 2-(perfluorooctyl)ethyl groups bonded to a central phosphorus atom. The perfluorooctyl chain contributes to its strong electron-withdrawing properties and low surface energy, which enhance its performance in non-polar environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(perfluorooctyl)ethyl] Phosphate typically involves the reaction of heptadecafluorodecyl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3C10H4F17OH+POCl3→P(OC10H4F17)3+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tris[2-(perfluorooctyl)ethyl] Phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of heptadecafluorodecyl alcohol and phosphoric acid.
Oxidation: It can be oxidized under specific conditions to form corresponding phosphates and fluorinated alcohols.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Heptadecafluorodecyl alcohol and phosphoric acid.
Oxidation: Fluorinated alcohols and phosphates.
Substitution: Compounds with different functional groups replacing the phosphate group.
Scientific Research Applications
Surfactants and Surface Treatment Agents
TPOEP is widely utilized in formulations requiring surface-active agents due to its ability to reduce surface tension and enhance wetting properties. Its hydrophobic nature allows it to be effective in coatings, textiles, and cleaning products.
Flame Retardants
Due to its stability and resistance to thermal degradation, TPOEP has been investigated as a potential flame retardant in various materials, particularly in electronics and textiles. The compound's effectiveness in preventing ignition and slowing combustion processes is a significant area of research.
Persistence and Bioaccumulation
Research indicates that compounds like TPOEP can persist in the environment, leading to concerns about their bioaccumulation in living organisms. Studies have shown that PFAS compounds can interfere with endocrine functions, raising alarms about their long-term ecological impacts .
Environmental Fate Studies
Ongoing studies focus on understanding how TPOEP behaves in different environmental contexts, including its interactions with soil and water systems. The compound's resistance to degradation poses challenges for environmental remediation efforts.
Toxicological Studies
Investigations into the biological activity of TPOEP have revealed potential toxic effects, particularly concerning endocrine disruption. Research suggests that exposure to similar PFAS compounds can lead to adverse health outcomes, including developmental and reproductive toxicity .
Case Studies
A notable study examined the adipogenic activity of house dust extracts containing various PFASs, including TPOEP. The findings indicated significant triglyceride accumulation at low concentrations, raising concerns about human health impacts, especially in children .
Mechanism of Action
The mechanism of action of Tris[2-(perfluorooctyl)ethyl] Phosphate involves its interaction with molecular targets through its phosphate group and fluorinated chains. The phosphate group can form hydrogen bonds and coordinate with metal ions, while the fluorinated chains provide hydrophobic interactions. These interactions contribute to its effectiveness in various applications, such as catalysis and surface treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Tris(2,2,2-trifluoroethyl) Phosphate (TFEP, CAS 358-63-4)
- Molecular Formula : C6H6F9O4P
- Key Properties :
Tris(1,3-dichloropropyl) Phosphate (TDCPP, CAS 13674-87-8)
- Molecular Formula : C9H15Cl6O4P
- Key Properties: Chlorinated alkyl groups instead of fluorinated chains. Dominant use as a flame retardant in polyurethane foams, with significant detection in environmental samples (e.g., snowwater: 26.6% contribution to total OPEs) .
Bis[2-(perfluorohexyl)ethyl] Phosphate (6:2 DiPAP, CAS N/A)
- Molecular Formula : C14H10F26O4P
- Key Properties :
Physicochemical Properties
Property | This compound | Tris(2,2,2-trifluoroethyl) Phosphate | TDCPP | 6:2 DiPAP |
---|---|---|---|---|
Molecular Weight | 544.1 | 344.07 | 430.9 | ~800 (estimated) |
Fluorine Content | 59.5% | 47.4% | 0% | 61.2% |
LogP (Octanol-Water) | >8 (estimated) | 3.5–4.0 | 4.2 | 7.8 |
Applications | Flame retardants, surfactants | Battery additives, electronics | Foam insulation | Coatings |
Notes:
- LogP values reflect increasing hydrophobicity with longer perfluoroalkyl chains .
- TDCPP lacks fluorination but exhibits higher environmental mobility due to chlorination .
Environmental and Health Impacts
Environmental Persistence
- This compound and related perfluorinated phosphates are highly persistent in the environment due to strong C–F bonds. They resist hydrolysis, photolysis, and microbial degradation .
- In contrast, TDCPP degrades more readily but is still detected in urban snowwater at 26.6% of total OPEs, indicating significant anthropogenic release .
Toxicity
- TDCPP: Classified as a carcinogen (IARC Group 2A) with evidence of neurotoxicity .
- TFEP : Lower toxicity profile; used in regulated applications like battery electrolytes .
Regulatory Status
- This compound: Not widely regulated, but scrutiny is increasing under PFAS (per- and polyfluoroalkyl substances) guidelines .
- TDCPP: Restricted in the EU (REACH) and California (Proposition 65) due to carcinogenicity .
- TFEP : Compliant with OSHA and EPA standards for industrial use .
Biological Activity
Tris[2-(perfluorooctyl)ethyl] phosphate (TPhP) is a chemical compound that belongs to the class of organophosphate esters. It is primarily used as a flame retardant and plasticizer in various industrial applications. This article explores the biological activity of TPhP, focusing on its toxicity, bioaccumulation potential, and effects on human health and the environment.
Chemical Structure and Properties
TPhP is characterized by its perfluorinated alkyl chains which contribute to its unique properties, such as hydrophobicity and resistance to degradation. The chemical structure can be represented as follows:
These properties make TPhP useful in applications requiring high thermal stability and low volatility.
Acute Toxicity
The acute toxicity of TPhP has been assessed in various animal studies. The median lethal dose (LD50) for similar organophosphate compounds has been reported, indicating potential risks associated with exposure. For instance, tris(2-chloroethyl) phosphate (a related compound) showed an LD50 ranging from 430 to 1230 mg/kg in rats, suggesting that organophosphate esters can exhibit significant toxicity depending on their specific structure and substituents .
Endocrine Disruption
Research indicates that many organophosphate esters, including TPhP, may act as endocrine disruptors. These compounds can interfere with hormonal systems, potentially leading to reproductive and developmental issues. For example, studies have shown that exposure to certain organophosphates can alter hormone levels in animal models .
Bioaccumulation Potential
The bioaccumulation potential of TPhP is a significant concern due to its persistence in the environment. Perfluorinated compounds are known for their ability to accumulate in living organisms and resist metabolic breakdown. Studies suggest that TPhP can accumulate in aquatic organisms, leading to higher concentrations in the food chain .
Persistence and Degradation
TPhP exhibits low biodegradability, which raises concerns about its environmental persistence. Research indicates that perfluorinated compounds can remain in the environment for extended periods without significant degradation . This persistence poses risks not only to wildlife but also to human health through water and food sources.
Case Studies
- Aquatic Toxicity : In laboratory settings, TPhP has been shown to be toxic to aquatic life at low concentrations. Fish exposed to TPhP exhibited behavioral changes and physiological stress responses .
- Human Exposure : Epidemiological studies have linked exposure to organophosphates with various health outcomes, including developmental delays in children and increased risk of certain cancers .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of TPhP:
Q & A
Q. How can researchers design experiments to assess the environmental persistence of TPhFOP under varying pH and temperature conditions?
Answer:
Environmental persistence studies should employ controlled laboratory simulations mimicking natural conditions (e.g., aqueous systems, soil matrices). Key steps include:
- Experimental Design : Use OECD 307/308 guidelines for biodegradation testing. Monitor TPhFOP degradation via LC-MS/MS or GC-MS under varying pH (4–9) and temperatures (4°C–40°C) to reflect diverse ecosystems .
- Data Interpretation : Compare half-life (t½) values across conditions. For example, a 2023 EPA draft report noted t½ >100 days for structurally similar tris(2-chloroethyl) phosphate (TCEP) in neutral aqueous systems, suggesting high persistence .
- Advanced Consideration : Incorporate microbial consortia from contaminated sites to assess biodegradation potential under realistic conditions .
Q. What analytical methods are most reliable for quantifying TPhFOP in complex matrices like biological tissues or sediment samples?
Answer:
- Extraction : Use accelerated solvent extraction (ASE) with acetone:hexane (1:1) for sediment, and QuEChERS for biological tissues .
- Detection :
- Validation : Include matrix-matched calibration and isotopically labeled internal standards (e.g., ¹³C-TPhFOP) to correct for matrix effects .
Q. How can conflicting toxicity data for TPhFOP across studies be resolved?
Answer:
Data contradictions often arise from methodological variability. Mitigation strategies include:
- Standardization : Adopt OECD guidelines for acute/chronic toxicity assays (e.g., Daphnia magna immobilization, zebrafish embryotoxicity) to ensure consistency .
- Dose-Response Analysis : Use benchmark dose (BMD) modeling instead of NOAEL/LOAEL to reduce uncertainty in low-dose extrapolation .
- Mechanistic Studies : Pair in vivo assays with in vitro receptor-binding assays (e.g., PPARγ or thyroid hormone disruption) to identify molecular targets .
Q. What advanced computational models predict the bioaccumulation potential of TPhFOP in aquatic food webs?
Answer:
- QSAR Models : Apply EPI Suite or TEST to estimate log Kow (predicted ~8.5 for TPhFOP), indicating high bioaccumulation .
- Trophic Magnification : Use food web models (e.g., AQUATOX) parameterized with experimental bioconcentration factors (BCF) from fish exposure studies .
- Uncertainty Quantification : Perform Monte Carlo simulations to assess variability in metabolic rate constants and lipid content across species .
Q. How can researchers isolate and characterize TPhFOP degradation byproducts in advanced oxidation processes (AOPs)?
Answer:
- Degradation Setup : Use UV/H2O2 or ozone-based AOPs. Monitor reaction kinetics via pseudo-first-order rate constants .
- Byproduct Identification : Employ high-resolution mass spectrometry (HRMS) with suspect screening for perfluoroalkyl acids (PFAAs) and shorter-chain phosphate esters .
- Toxicity Testing : Compare the toxicity of parent compound and byproducts using Microtox or mitochondrial membrane potential assays .
Q. What are the critical knowledge gaps in understanding the neurodevelopmental effects of TPhFOP?
Answer:
- In Vitro Models : Use human neural progenitor cells (hNPCs) to assess proliferation/differentiation disruption via RNA-seq or high-content imaging .
- Epigenetic Effects : Investigate DNA methylation changes (e.g., LINE-1 hypomethylation) using bisulfite sequencing in exposed animal models .
- Cross-Species Extrapolation : Compare rodent data with organoid-based models to address interspecies variability .
Q. How can isotopic tracing techniques elucidate the environmental fate of TPhFOP in wetland ecosystems?
Answer:
- Stable Isotope Probing : Introduce ¹⁸O-labeled TPhFOP to track mineralization to CO2 and incorporation into microbial biomass .
- Sorption Studies : Use ¹⁴C-labeled TPhFOP to quantify partitioning between water, sediment, and plant roots in microcosms .
- Data Integration : Combine isotopic data with metagenomics to link degradation pathways to specific microbial taxa .
Q. What quality control measures ensure reproducibility in TPhFOP synthesis for mechanistic studies?
Answer:
- Synthesis Protocol : Follow strict anhydrous conditions with PCl3 and perfluorooctylethanol. Monitor reaction progress via ³¹P-NMR .
- Purity Assurance : Validate using GC-FID (>98% purity) and ICP-MS for residual metal catalysts (e.g., <1 ppm Sn) .
- Batch Consistency : Implement ISO 17025-compliant documentation for reagent sources and reaction parameters .
Properties
IUPAC Name |
tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H12F51O4P/c31-7(32,10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)25(67,68)28(73,74)75)1-4-83-86(82,84-5-2-8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(63,64)26(69,70)29(76,77)78)85-6-3-9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(65,66)27(71,72)30(79,80)81/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHZPPAFSQPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OP(OCH2CH2C8F17)3, C30H12F51O4P | |
Record name | 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-, 1,1',1''-phosphate | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599058 | |
Record name | Tris[2-(perfluorooctyl)ethyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149790-22-7 | |
Record name | Tris[2-(perfluorooctyl)ethyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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